N-(4-BROMOPHENYL)-N-(2,3,4-TRIMETHOXYBENZYL)AMINE
Overview
Description
N-(4-BROMOPHENYL)-N-(2,3,4-TRIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of aromatic amines This compound features a bromophenyl group and a trimethoxybenzyl group attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMOPHENYL)-N-(2,3,4-TRIMETHOXYBENZYL)AMINE typically involves the reaction of 4-bromoaniline with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives with altered functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, cyanide, amines, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic amines.
Scientific Research Applications
N-(4-BROMOPHENYL)-N-(2,3,4-TRIMETHOXYBENZYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N-(2,3,4-TRIMETHOXYBENZYL)AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzyl group can enhance the compound’s ability to cross cell membranes, while the bromophenyl group may facilitate binding to specific protein sites, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-BROMOPHENYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE
- N-(4-CHLOROPHENYL)-N-(2,3,4-TRIMETHOXYBENZYL)AMINE
- N-(4-BROMOPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE
Comparison: N-(4-BROMOPHENYL)-N-(2,3,4-TRIMETHOXYBENZYL)AMINE is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
4-bromo-N-[(2,3,4-trimethoxyphenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-19-14-9-4-11(15(20-2)16(14)21-3)10-18-13-7-5-12(17)6-8-13/h4-9,18H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJNUGZWWNYYAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2=CC=C(C=C2)Br)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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